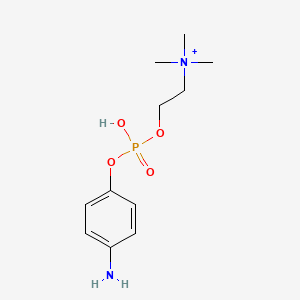

p-Aminophenylphosphorylcholine

Description

Foundational Significance as a Phosphocholine (B91661) Derivative in Chemical Biology

The phosphocholine (PC) moiety is a crucial component of cell membranes and is implicated in numerous biological processes. Consequently, p-APPC, as a phosphocholine derivative, serves as a valuable tool for investigating these processes. nih.govsigmaaldrich.com Chemical biology leverages chemical techniques to study and manipulate biological systems, and p-APPC is a prime example of a synthetic molecule designed for this purpose. sigmaaldrich.comotago.ac.nz Its foundational significance lies in its ability to mimic natural phosphocholine-containing molecules, allowing researchers to probe the interactions and functions of PC-binding proteins.

One of the most well-documented applications of p-APPC in chemical biology is in the study of C-reactive protein (CRP), an inflammatory biomarker. nih.govjustia.com p-APPC can be immobilized on a solid support, such as agarose (B213101) or sepharose beads, to create an affinity matrix for the purification and analysis of CRP and other phosphocholine-binding proteins. medchemexpress.comfrontiersin.orgcaymanchem.com This technique has been instrumental in isolating and characterizing these proteins from complex biological samples like serum. frontiersin.org

Furthermore, the amino group on the phenyl ring provides a reactive handle for conjugation to other molecules, such as proteins or fluorescent dyes. This allows for the creation of customized probes to investigate specific biological questions. medchemexpress.comcaymanchem.com For instance, p-APPC has been coupled to human serum albumin (HSA) to develop an enzyme-linked immunosorbent assay (ELISA) for the quantification of anti-phosphorylcholine antibodies in human plasma. nih.gov

Overview of its Multifaceted Research Utility in Chemical Synthesis and Analytical Disciplines

The utility of p-Aminophenylphosphorylcholine extends beyond its role as a biological probe into the realms of chemical synthesis and various analytical disciplines. uni-lj.siuit.noamericanpharmaceuticalreview.com

In chemical synthesis , p-APPC serves as a key starting material for the creation of more complex molecules. The primary amino group on the phenyl ring can be readily converted into a diazonium group. vulcanchem.com This diazonium derivative is a highly reactive intermediate that can participate in a variety of coupling reactions, enabling the synthesis of a diverse range of novel compounds with potential applications in materials science and medicinal chemistry. vulcanchem.com

From an analytical perspective , p-APPC and its derivatives are invaluable tools. The ability to conjugate p-APPC to solid supports forms the basis of affinity chromatography, a powerful technique for separating and purifying specific molecules from a mixture. frontiersin.orgcambridge.orgnist.gov This has been successfully employed for the purification of C-reactive protein from various sources, including recombinant expression systems. frontiersin.orgnist.gov

Moreover, isotopically labeled versions of p-APPC can be synthesized for use in quantitative mass spectrometry-based proteomics. For example, ¹⁵N-labeled p-APPC has been used to create an internal standard for the accurate quantification of human C-reactive protein. nist.gov This highlights the compound's importance in developing robust and reliable analytical methods for clinical diagnostics and research.

The following table summarizes the key properties of p-Aminophenylphosphorylcholine:

| Property | Value | Source |

| Formal Name | 2-[[(4-aminophenoxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-ethanaminium, inner salt | caymanchem.com |

| CAS Number | 102185-28-4 | caymanchem.comlgcstandards.com |

| Molecular Formula | C₁₁H₁₉N₂O₄P | caymanchem.comlgcstandards.comnih.gov |

| Molecular Weight | 274.25 g/mol | lgcstandards.com |

| Purity | ≥98% | caymanchem.com |

| Solubility | PBS (pH 7.2): 10 mg/ml | caymanchem.com |

| λmax | 231, 288 nm | caymanchem.com |

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-aminophenoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N2O4P/c1-13(2,3)8-9-16-18(14,15)17-11-6-4-10(12)5-7-11/h4-7H,8-9,12H2,1-3H3/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUYBNIDQXQZSZ-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)(O)OC1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4P+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Functionalization of P Aminophenylphosphorylcholine

Chemical Synthesis Pathways

The creation of p-Aminophenylphosphorylcholine and its derivatives relies on fundamental organic chemistry reactions. These pathways are crucial for producing the molecule and modifying it for specific applications.

Diazotization Reactions for Generation of Reactive Intermediates

A key reaction in the functionalization of p-Aminophenylphosphorylcholine is diazotization. This process involves the conversion of the primary aromatic amine group (-NH2) on the phenyl ring into a highly reactive diazonium salt (-N₂⁺). vulcanchem.com This transformation is typically achieved by treating p-Aminophenylphosphorylcholine with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid. organic-chemistry.org

The resulting arenediazonium salt is a valuable intermediate. libretexts.org The diazonium group is an excellent leaving group (as N₂ gas), facilitating a variety of nucleophilic substitution reactions at the aromatic ring. This allows for the introduction of a wide range of functional groups, which would be difficult to achieve through direct substitution on the aniline (B41778) ring. These reactions, collectively known as Sandmeyer or related reactions, can be used to introduce halides, cyano groups, and other functionalities. organic-chemistry.org Furthermore, diazonium salts can act as electrophiles in coupling reactions with activated aromatic rings to form azo compounds. libretexts.org

A general scheme for the diazotization of an aromatic amine is presented below:

Table 1: General Diazotization Reaction| Reactant | Reagents | Product |

| Ar-NH₂ (Aromatic Amine) | NaNO₂, HCl (or other strong acid) | Ar-N₂⁺Cl⁻ (Arenediazonium Salt) |

Amide Coupling and Esterification Approaches in Compound Derivatization

Amide coupling and esterification are fundamental reactions for derivatizing p-Aminophenylphosphorylcholine, particularly when it is to be linked to other molecules. Amide bond formation is one of the most frequently used reactions in medicinal chemistry. hepatochem.com It involves the condensation of a carboxylic acid with an amine. hepatochem.com In the context of p-Aminophenylphosphorylcholine, its primary amine can react with a carboxylic acid to form an amide linkage. This reaction typically requires an activating agent for the carboxylic acid, such as a carbodiimide (B86325), to facilitate the formation of the amide bond. hepatochem.com

Esterification, the formation of an ester from a carboxylic acid and an alcohol, can also be employed. While p-Aminophenylphosphorylcholine itself does not have a readily available alcohol for direct esterification, derivatives can be synthesized to incorporate hydroxyl groups, or the phosphate (B84403) group could potentially be involved in ester-like linkages under specific conditions. A more recent approach involves the activation of amine C-N bonds to react with carboxylic acids to form esters, providing an alternative to traditional amide coupling. rsc.org

These coupling strategies are pivotal for attaching p-Aminophenylphosphorylcholine to various molecular scaffolds, thereby tuning its properties for specific applications.

Bioconjugation Strategies

Bioconjugation involves the covalent attachment of molecules to biomolecules such as proteins or polymers. These strategies are essential for creating probes and other tools for biological research.

Carbodiimide (EDC/NHS) Chemistry for Covalent Linkage

A widely used method for bioconjugation involves carbodiimide chemistry, often utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. thermofisher.com This method is highly effective for forming amide bonds between a carboxyl group and a primary amine. thermofisher.com

The process occurs in two main steps:

Activation: EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate. thermofisher.com This intermediate is unstable in aqueous solutions. thermofisher.com

Coupling: The addition of NHS stabilizes the intermediate by converting it into a more stable NHS ester. thermofisher.com This NHS ester then readily reacts with a primary amine to form a stable amide bond, releasing NHS. researchgate.net

This chemistry can be used to couple p-Aminophenylphosphorylcholine to molecules containing carboxylic acids, or conversely, to couple molecules containing p-Aminophenylphosphorylcholine's amine group to surfaces or molecules functionalized with carboxyl groups. The reaction is typically performed in a buffered solution at a pH range that balances the activation and coupling steps. google.com For instance, the activation with EDC is most efficient at a pH of 4.5-7.2, while the reaction of the NHS-activated molecule with a primary amine is most efficient at a pH of 7-8. thermofisher.com

Coupling to Carrier Proteins and Biopolymers for Immunological Probes

To elicit an immune response or to create specific detection probes, haptens like p-Aminophenylphosphorylcholine are often conjugated to larger carrier molecules such as proteins or biopolymers. thermofisher.com Common carrier proteins include Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA). thermofisher.com The increased size and complexity of the resulting conjugate make it more immunogenic.

The conjugation of p-Aminophenylphosphorylcholine to these carriers frequently employs the EDC/NHS chemistry described above. The primary amine of p-Aminophenylphosphorylcholine can be coupled to the carboxyl groups present on the amino acid side chains of the carrier protein (e.g., aspartic acid, glutamic acid). windows.net This results in the hapten being covalently attached to the protein surface. Such conjugates have been used in immunological studies, for instance, to analyze the affinity of monoclonal anti-phosphorylcholine antibodies. oup.com

Surface Grafting and Immobilization Techniques

Immobilizing p-Aminophenylphosphorylcholine onto solid surfaces is crucial for creating biomaterials with specific properties, such as improved biocompatibility or for use in biosensors and affinity chromatography. rsc.orgnumberanalytics.com

Surface modification techniques can be broadly categorized into physical and chemical methods. numberanalytics.com Chemical methods, such as covalent grafting, are often preferred for their stability. numberanalytics.com The amine group of p-Aminophenylphosphorylcholine provides a convenient handle for covalent attachment to surfaces that have been functionalized with reactive groups.

One common approach is to use surfaces rich in carboxylic acids. These surfaces can be activated with EDC/NHS chemistry to form reactive NHS esters, which then readily couple with the primary amine of p-Aminophenylphosphorylcholine. researchgate.netnih.gov This method has been used to graft phosphate-containing molecules onto polymer surfaces. nih.gov

Another powerful technique for modifying surfaces, particularly conductive or semiconductive ones, is through the use of diazonium salts. nih.gov The diazonium derivative of p-Aminophenylphosphorylcholine can be grafted onto surfaces like gold, carbon, or indium tin oxide. nih.gov This process can be initiated electrochemically, photochemically, or by other means, leading to a stable, covalently attached layer of the phosphorylcholine (B1220837) moiety. nih.gov The resulting phosphorylcholine-functionalized surfaces are known to exhibit high resistance to non-specific protein interactions, a property often referred to as "stealth" or "antifouling". nih.govresearchgate.net

The choice of immobilization technique depends on the nature of the substrate material and the desired application of the functionalized surface.

Electrochemical Grafting onto Carbonaceous Materials (e.g., Carbon Nanotubes)

Electrochemical grafting has emerged as a precise and effective method for the covalent modification of conductive materials, including various forms of carbon. researchgate.net This technique is particularly well-suited for functionalizing carbon nanotubes (CNTs), as it allows for controlled surface modification while minimizing structural damage that can occur with harsher wet chemical methods. researchgate.netresearchgate.net The process typically involves the in situ generation of a highly reactive diazonium salt from the primary amine of p-Aminophenylphosphorylcholine, which then readily grafts onto the CNT surface.

The procedure begins with the diazotization of p-APPC, which is achieved by reacting it with a nitrosating agent, such as sodium nitrite (NaNO₂), in an acidic medium (e.g., hydrochloric acid). nih.gov This reaction converts the amino group into a diazonium cation (-N₂⁺). This diazonium salt of phosphorylcholine is the active species for the grafting reaction. researchgate.net

The functionalization is carried out in an electrochemical cell where the CNTs, typically prepared as an electrode, are immersed in the freshly prepared diazonium salt solution. nih.gov By applying a specific potential, an electrochemical reduction is triggered. This reduction generates an aryl radical from the diazonium cation, which then forms a stable, covalent C-C bond with the carbon lattice of the nanotube. researchgate.netnih.gov The process can be controlled by cycling the potential between defined limits. nih.gov For instance, functionalization of CNT electrodes has been performed by cycling the potential between +0.6 V and -1.0 V at a scan rate of 50 mV s⁻¹. nih.gov

The resulting phosphorylcholine-functionalized CNTs (PPC-CNTs) exhibit significantly enhanced hydrophilicity and demonstrate exceptional antibiofouling properties, making them suitable for biomedical applications such as implantable neural electrodes. nih.gov Characterization of the grafted surfaces using X-ray Photoelectron Spectroscopy (XPS) confirms the successful functionalization. The analysis reveals the presence of phosphorus and nitrogen, with a calculated N/P atomic ratio of approximately 1:1, which is consistent with the zwitterionic structure of the phosphorylcholine headgroup. nih.gov This method has also been successfully applied to other conductive surfaces, including glassy carbon and indium tin oxide (ITO). acs.org

| Parameter | Value/Condition | Reference |

|---|---|---|

| p-APPC Concentration | 5 mM in 0.25 M HCl | nih.gov |

| Diazotizing Agent | 5 mM NaNO₂ (aqueous) | nih.gov |

| Reaction | In situ diazotization | nih.gov |

| Electrochemical Technique | Cyclic Voltammetry (CV) | nih.gov |

| Potential Window | +0.6 V to -1.0 V | nih.gov |

| Scan Rate | 50 mV s⁻¹ | nih.gov |

Immobilization onto Polymeric and Solid Supports for Affinity Matrices

The specific binding affinity of the phosphorylcholine headgroup for certain proteins, most notably C-reactive protein (CRP), makes p-Aminophenylphosphorylcholine an ideal ligand for creating affinity chromatography matrices. researchgate.netnih.gov Immobilizing p-APPC onto various supports allows for the selective capture and purification of target biomolecules from complex mixtures like serum. researchgate.netnih.gov

A common approach involves coupling p-APPC to beaded agarose (B213101), a widely used solid support for chromatography. nih.govmedchemexpress.com Commercially available affinity media, such as p-Aminophenyl Phosphoryl Choline (B1196258) Agarose, are used for the purification of CRP. nih.gov The immobilization chemistry leverages the primary amine of p-APPC to form a covalent bond with activated functional groups on the agarose resin. researchgate.net This type of affinity matrix is highly effective, as the binding of CRP is specific to the intact, pentameric form of the protein, allowing for a high degree of purification. nih.gov

Beyond traditional solid supports, p-APPC has been conjugated to "smart" polymers to develop advanced affinity separation systems. For example, p-APPC has been successfully conjugated to a temperature-responsive polymer, poly(N-isopropylacrylamide). researchgate.netresearchgate.net This creates an affinity macroligand that exhibits a thermally reversible phase separation. researchgate.net In the presence of calcium ions, this polymer conjugate shows a high affinity for CRP at low temperatures (e.g., 4°C). By increasing the temperature above the polymer's critical solution temperature (e.g., 32°C), the polymer-CRP complex precipitates out of the solution. researchgate.netresearchgate.net This technique, known as affinity precipitation, offers a scalable and cost-effective alternative to column-based chromatography. researchgate.net

These affinity matrices are powerful tools in bioseparations, enabling the high-purity isolation of specific proteins for diagnostic and research purposes. researchgate.netnih.gov

| Support Material | Target Molecule | Application | Reference |

|---|---|---|---|

| Agarose Gels | C-reactive protein (CRP) | Affinity chromatography / Affinity precipitation | nih.govmedchemexpress.com |

| Poly(N-isopropylacrylamide) derivative | C-reactive protein (CRP) | Thermally-induced affinity precipitation | researchgate.netresearchgate.net |

Biomolecular Interactions and Biochemical Mechanisms Mediated by P Aminophenylphosphorylcholine

Affinity Binding to C-Reactive Protein (CRP) and Related Pentraxins

p-Aminophenylphosphorylcholine serves as a well-established synthetic ligand for studying C-Reactive Protein (CRP), a key acute-phase inflammatory protein and a member of the pentraxin family. Its primary utility lies in its ability to mimic the natural ligand, phosphorylcholine (B1220837) (PC), allowing for the specific isolation and characterization of CRP and its interactions. gbiosciences.comgbiosciences.comgbiosciences.com

The interaction between p-Aminophenylphosphorylcholine and CRP is fundamentally dependent on the presence of calcium ions (Ca²⁺). nih.govnih.gov Each subunit of the pentameric CRP molecule possesses a binding site for phosphorylcholine. nih.gov This binding is mediated by specific amino acid residues; structural studies of the CRP-PC complex reveal that Phenylalanine-66 (Phe-66) provides hydrophobic interactions with the methyl groups of the choline (B1196258), while Glutamic acid-81 (Glu-81) interacts with the positively charged nitrogen of the choline group. frontiersin.org The distance between the phosphate (B84403) group and the bound calcium ion is approximately 0.4 nm. frontiersin.org

This calcium-dependent binding is crucial for the function of affinity chromatography resins where APPC is immobilized on an agarose (B213101) support. gbiosciences.com Such resins are widely used for the purification of CRP from plasma, serum, and other biological fluids. gbiosciences.comfrontiersin.org The binding of CRP to the APPC-conjugated matrix is strong in the presence of calcium, and the protein can be eluted by introducing a calcium-chelating agent like EDTA, which disrupts the interaction and releases the bound CRP. nih.gov This principle is also applied in sensitive enzyme-linked immunosorbent assays (ELISAs) to quantify CRP, where the binding of CRP to PC-conjugates is completely inhibited by calcium chelators. nih.gov

While specific kinetic data for the APPC-CRP interaction is not extensively documented, the dissociation constant (K_D) for the parent molecule, phosphocholine (B91661), binding to CRP is reported to be approximately 5 μM under physiological calcium concentrations. medrxiv.org The binding of CRP to its protein receptors, which occurs after ligand engagement, can be of very high affinity, as demonstrated by the CRP-FcγRI interaction with a K_D of 0.81 x 10⁻⁹ M. nih.gov

The binding of ligands to the phosphorylcholine-binding site of pentameric CRP (pCRP) is a critical trigger for conformational changes. When pCRP binds to PC head groups, such as those exposed on the surface of damaged or apoptotic cells, it can undergo a structural transition. embopress.orgnih.gov This process can yield a partially dissociated intermediate form (pCRP*) and can ultimately lead to the complete dissociation of the pentamer into its monomeric subunits (mCRP). embopress.orgresearchgate.net

These conformational changes are not merely structural shifts but are integral to the biological function of CRP. The monomeric form, mCRP, is known to possess significantly more potent pro-inflammatory properties than the native pentameric form. embopress.orgresearchgate.net Studies have shown that the modified, monomeric form of CRP binds preferentially to curved lipid bilayers, mimicking the surface of apoptotic cells, whereas the pentameric form does not show the same binding pattern. nih.gov The presence of lysophosphatidylcholine, a lipid component of apoptotic membranes, enhances the binding of this modified CRP. nih.gov

As a mimic of phosphorylcholine, APPC is instrumental in inducing or studying these conformational states. The interaction with APPC can be used to investigate how ligand binding influences the transition from the less active pCRP to the pro-inflammatory mCRP, thereby providing insights into the mechanisms that localize and amplify inflammatory responses at sites of tissue injury. embopress.org

Characterization of Calcium-Dependent Binding Sites and Affinity

Interaction with General Phosphorylcholine-Binding Proteins

The utility of p-Aminophenylphosphorylcholine extends beyond CRP to the broader class of proteins that recognize and bind the phosphorylcholine moiety.

Affinity chromatography using immobilized APPC is a powerful tool for discovering and isolating novel phosphorylcholine-binding proteins from various biological sources. gbiosciences.commedchemexpress.com This technique has successfully led to the identification of previously uncharacterized proteins that share a binding specificity for the PC group.

Notable examples include:

A Novel Rat Serum Protein: Researchers synthesized an adsorbent by attaching APPC to Sepharose and used it to isolate a P-choline-binding protein from rat serum. nih.gov This protein was found to inhibit the formation of heparin-lipoprotein complexes in the presence of calcium, an effect that was reversed by the addition of free phosphorylcholine. nih.gov

Bovine Seminal Plasma (BSP) Proteins: The type II domains of BSP-A1/-A2 proteins, which are involved in sperm capacitation, have been shown to bind to p-aminophenylphosphorylcholine-Agarose. nih.gov This finding indicates that these domains act as binding units for choline phospholipids (B1166683) on the sperm membrane. nih.gov

These examples highlight the specificity of APPC as a molecular probe to identify and study diverse proteins that have a conserved binding mechanism for phosphorylcholine.

| Identified Protein | Source | Method of Identification | Reference |

|---|---|---|---|

| C-Reactive Protein (CRP) | Human and other species | Affinity Chromatography | gbiosciences.comfrontiersin.org |

| Novel Phosphorylcholine-Binding Protein | Rat Serum | Affinity Chromatography | nih.gov |

| BSP-A1/-A2 Proteins (Type II Domains) | Bovine Seminal Plasma | Affinity Chromatography | nih.gov |

Detailed kinetic and thermodynamic studies specifically for the p-Aminophenylphosphorylcholine-protein interaction are not widely available in the literature. However, data from studies on the parent molecule, phosphorylcholine, provide valuable context for the binding event. The binding process is generally characterized as a reversible, calcium-dependent interaction.

| Parameter | Value | Analyte | Interacting Partner | Conditions | Reference |

| Dissociation Constant (K_D) | ~5 µM | Phosphocholine | C-Reactive Protein | Physiological Ca²⁺ | medrxiv.org |

This table presents available data for the closely related phosphorylcholine to infer the binding characteristics of APPC.

Thermodynamic analyses of similar ion-binding events, such as phosphate binding to ion-exchange polymers, have shown that such interactions can be spontaneous and endothermic, suggesting that entropy plays a significant role in the binding process. nih.gov A similar thermodynamic profile could be expected for the APPC-protein interaction, where the release of ordered water molecules from the binding site and the ligand likely contributes to a favorable entropy change.

Identification of Novel Target Proteins and Elucidation of Binding Specificity

Modulation of Cellular Responses in Preclinical Models

While p-Aminophenylphosphorylcholine is primarily used as a research tool for affinity purification and as a molecular probe, its interactions have implications for cellular responses in preclinical settings by virtue of the proteins it binds. The binding of APPC to proteins like CRP can initiate downstream biological effects that are characteristic of the protein's function.

For instance, CRP, upon binding to phosphorylcholine on the surface of pathogens or damaged cells, acts as an opsonin, marking the target for phagocytosis. nih.govembopress.org In preclinical models, CRP opsonization of PC-coated erythrocytes was shown to significantly increase their uptake by phagocytic cells. nih.gov This activation of phagocytosis is a critical component of the innate immune response for clearing cellular debris and pathogens. frontiersin.org

Furthermore, the conformational changes in CRP induced by ligand binding are linked to pro-inflammatory signaling. embopress.org Therefore, by interacting with CRP, APPC can be considered a modulator of these cellular pathways in experimental systems designed to study inflammation and immune responses. The use of APPC in such models allows for a controlled way to trigger CRP-mediated effects and investigate their consequences on cellular behavior.

Ligand Activity with Pattern Recognition Receptors (e.g., Toll-like Receptor 4) in Macrophages

The compound p-Aminophenylphosphorylcholine (p-APPC) has been utilized in studies investigating the interactions between pathogen-derived molecules and host immune cells. Specifically, affinity chromatography using a p-aminophenylphosphorylcholine-conjugated agarose column has been employed to purify proteins from parasites that interact with this moiety. cambridge.org One such study identified a novel protein from the sheath of Wuchereria bancrofti microfilaria, termed microfilarial protein (MfP), which acts as a ligand for Toll-like Receptor 4 (TLR4) on macrophages. oup.com

TLR4 is a critical pattern recognition receptor (PRR) that recognizes pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, and damage-associated molecular patterns (DAMPs). frontiersin.orgoncotarget.com The interaction of ligands with TLR4 on macrophages initiates a signaling cascade that leads to an inflammatory response. nih.gov The purification of MfP using a p-APPC column suggests an affinity between the phosphorylcholine-like structure of p-APPC and the protein, which in turn is recognized by TLR4. cambridge.orgoup.com This interaction triggers proinflammatory responses in macrophages, indicating that molecules with phosphorylcholine-like structures can be involved in activating innate immune responses through TLR4. oup.com

Studies have shown that TLR4 activation in macrophages leads to the nuclear translocation of transcription factors like NF-κB and subsequent production of inflammatory cytokines. nih.gov The binding of MfP, isolated via p-APPC affinity, to TLR4 on RAW 264.7 macrophages substantiates the role of such molecules in initiating these inflammatory pathways. oup.com

Impact on Inflammatory Pathways in Cellular Systems (e.g., Cytokine Secretion)

The engagement of TLR4 by ligands like the Wuchereria bancrofti microfilarial protein (MfP), which shows affinity for p-APPC, directly impacts inflammatory pathways, leading to the secretion of various cytokines. oup.comresearchgate.net When macrophages are stimulated with MfP, there is a significant upregulation of proinflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α). oup.com This response is a hallmark of macrophage activation through PRRs like TLR4. oncotarget.com

The signaling cascade initiated by TLR4 activation can follow two main pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. oncotarget.com Both pathways culminate in the activation of transcription factors, including NF-κB and MAPKs (mitogen-activated protein kinases), which are essential for the transcription of genes encoding inflammatory cytokines. oncotarget.com The production of cytokines like TNF-α, IL-1β, and IL-6 by macrophages is a critical component of the innate immune response, designed to recruit other immune cells and combat pathogens. oncotarget.comsinobiological.com

Interestingly, while some phosphorylcholine-containing molecules can trigger pro-inflammatory responses, others have been shown to inhibit the release of certain cytokines. For instance, phosphocholine (PC) has been observed to inhibit the ATP-induced release of IL-1β from human monocytes. aai.org This suggests a complex and context-dependent role for the phosphorylcholine moiety in modulating inflammatory responses. The specific structure of the molecule and the cellular context likely determine whether the outcome is pro-inflammatory or anti-inflammatory.

Table 1: Selected Cytokines and their Roles in Inflammation

| Cytokine | Primary Source Cells | Key Biological Role |

|---|---|---|

| TNF-α | Macrophages, T cells | Pro-inflammatory, induces fever, apoptosis |

| IL-1β | Macrophages, Monocytes | Pro-inflammatory, mediates fever and inflammation |

| IL-6 | Macrophages, T cells | Pro-inflammatory, acute phase response, B cell differentiation |

| IL-10 | Macrophages, T cells | Anti-inflammatory, inhibits cytokine production |

This table provides a summary of key cytokines involved in inflammatory responses, often regulated by pathways involving receptors like TLR4. sinobiological.com

Immunological Investigations in Animal Models

Role in B Cell Repertoire Studies and Humoral Immunity

p-Aminophenylphosphorylcholine is a valuable tool in the study of humoral immunity, the branch of the adaptive immune system mediated by antibodies produced by B cells. libretexts.orgmicrorao.com The humoral response is crucial for defending against extracellular pathogens and their toxins. microrao.com The phosphorylcholine (PC) moiety, which p-APPC mimics, is a well-characterized T-independent antigen. This means it can stimulate B cells to produce antibodies without the direct help of T cells, although T-cell dependent responses to PC also occur, particularly when conjugated to a protein carrier. psu.edu

In animal models, immunization with PC-containing antigens, such as PC-keyhole limpet hemocyanin (KLH), is used to study the B cell response. psu.edu These studies have been instrumental in understanding how different B cell subsets contribute to the immune response, particularly the distinction between B-1 (often CD5+) and B-2 (conventional, CD5-) cells. psu.edu For example, research in aging mice has shown that the response to T-independent antigens like PC-KLH, which stimulates CD5+ B cells, is well-maintained or even enhanced with age, whereas the response to T-dependent antigens that stimulate CD5- B cells declines. psu.edu

Furthermore, affinity purification of anti-PC antibodies on solid-phase p-APPC is a standard technique. nih.gov This allows for the isolation and characterization of B cells that produce antibodies against phosphorylcholine, providing insight into the B cell repertoire. The B cell repertoire refers to the total collection of B cell receptors (and thus the antibodies they can produce) within an individual. nih.gov Analyzing this repertoire after immunization or during an infection reveals how the immune system mounts a specific response, including processes like clonal expansion, somatic hypermutation, and class switching. frontiersin.orgfrontiersin.org

Characterization of Antigenicity of p-Aminophenylphosphorylcholine Conjugates

The antigenicity of a substance refers to its ability to be specifically recognized by antibodies or B cell receptors. libretexts.org When a small molecule like p-APPC, which is a hapten, is conjugated to a larger carrier molecule, such as a protein, it becomes highly immunogenic, meaning it can induce a robust immune response. nih.govinvivogen.com The resulting p-APPC conjugate can then be used to study the specificity and characteristics of the antibody response. nih.gov

The p-APPC moiety acts as an antigenic determinant, the specific part of the antigen that is recognized by the antibody. nih.gov By conjugating p-APPC to different carriers (e.g., bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH)), researchers can investigate how the carrier influences the immune response and the properties of the antibodies produced. aai.orgpsu.edu For instance, p-APPC-BSA conjugates have been used to study the inhibition of ATP-induced IL-1β release. aai.org

The process of creating these conjugates involves chemically linking p-APPC to the carrier protein. aai.orgthenativeantigencompany.com The resulting conjugate presents multiple p-APPC determinants to the immune system, effectively cross-linking B cell receptors and triggering B cell activation and antibody production. ucalgary.ca The antibodies generated are specific for the phosphorylcholine headgroup, a structure found on various pathogens, making the anti-PC response an important part of natural immunity. nih.gov These antibody-antigen interactions are foundational to many immunological assays and have furthered our understanding of how humoral immunity develops and functions. scielo.org

Table 2: Components of Humoral Immunity Studies Using p-APPC

| Component | Description | Role in Research |

|---|---|---|

| p-APPC | A hapten that mimics the phosphorylcholine (PC) determinant. | Acts as the specific antigen to probe B cell responses. |

| Carrier Protein | A large molecule (e.g., KLH, BSA) to which p-APPC is attached. | Provides immunogenicity to the hapten, enabling a strong immune response. invivogen.com |

| Conjugate | The p-APPC hapten chemically linked to the carrier protein. | Used as an immunogen in animal models to elicit anti-PC antibodies. nih.gov |

| Anti-PC Antibody | Immunoglobulins produced by B cells that specifically bind to the PC moiety. | The primary subject of study to understand the B cell repertoire and humoral response. nih.gov |

This table outlines the key elements used in immunological studies involving p-APPC to investigate the humoral immune response.

Interaction with Lipid Structures and Membranes

Principles of Phosphatidylcholine Mimicry and Membrane Association

p-Aminophenylphosphorylcholine's structure allows it to mimic phosphatidylcholine (PC), a major phospholipid component of eukaryotic cell membranes. wikipedia.org Phosphatidylcholines are amphipathic molecules with a polar choline headgroup and nonpolar fatty acid tails. wikipedia.org They are fundamental to the structure and function of the lipid bilayer, influencing membrane fluidity and housing various membrane proteins. nih.gov

The key to p-APPC's mimicry lies in its phosphorylcholine headgroup. This moiety is identical to the polar headgroup of PC. aai.orgwikipedia.org This structural similarity allows p-APPC to interact with biological systems in ways that are analogous to PC. For example, it can interact with PC-binding proteins or receptors. The phenyl group in p-APPC provides a linker for attachment to other molecules or surfaces, such as chromatography resins, without disrupting the crucial phosphorylcholine determinant. cambridge.org

This mimicry is exploited in various biochemical applications. For instance, C-reactive protein (CRP), an acute-phase inflammatory protein, is known to bind to phosphocholine on pathogen surfaces. Studies have used free p-APPC to inhibit this binding, demonstrating the specific nature of the CRP-phosphocholine interaction. nih.gov This principle of mimicry allows p-APPC to serve as a competitive inhibitor or a specific ligand in experimental systems designed to probe the biological roles of phosphatidylcholine and its interactions with proteins and other cellular components. Its ability to associate with or competitively block PC-binding sites on proteins is central to its utility in studying membrane-related biological processes and immune recognition. nih.gov

Influence on Lipoprotein Properties and Cellular Recognition in vitro

The introduction of p-Aminophenylphosphorylcholine (p-APPC) into biological systems, particularly in in-vitro settings, has been shown to modulate the properties of lipoproteins and influence their recognition by various cell types. This section explores the biochemical and cellular consequences of the interaction between p-APPC and lipoproteins, focusing on the resulting alterations in lipoprotein characteristics and the subsequent cellular responses.

Alteration of Lipoprotein Properties

These modifications can be conceptually compared to the oxidative modifications that LDL undergoes to become oxidized LDL (oxLDL), a key player in the development of atherosclerosis. mdpi.com The oxidation process alters the apoB-100 protein and lipid components of LDL, leading to changes in its biological activity. mdpi.com Similarly, the conjugation of p-APPC would introduce new chemical moieties onto the LDL surface, potentially mimicking some of the structural changes seen in oxLDL and thereby influencing its interaction with cellular receptors.

Table 1: Potential in vitro Effects of p-Aminophenylphosphorylcholine on Low-Density Lipoprotein (LDL) Properties

| Property | Potential Effect of p-APPC Modification | Rationale |

| Surface Charge | Altered | Introduction of the charged phosphorylcholine group. |

| Hydrophobicity | Changed | Addition of the aromatic phenyl ring and the polar phosphocholine group. |

| Conformation | Modified | The binding of p-APPC could induce conformational changes in the apoB-100 protein. |

| Receptor Binding Affinity | Altered | Changes in surface properties could affect binding to LDL receptors and scavenger receptors. |

Cellular Recognition of Modified Lipoproteins

The alterations in lipoprotein properties induced by p-APPC can have significant implications for how these particles are recognized and processed by cells, particularly macrophages. Macrophages play a crucial role in both innate immunity and the pathogenesis of diseases like atherosclerosis by recognizing and internalizing modified lipoproteins. mdpi.commdpi.com

In the context of atherosclerosis, native LDL is primarily taken up by the LDL receptor (LDLR). However, when LDL is modified, for instance by oxidation, it is no longer recognized efficiently by the LDLR. Instead, it is recognized by scavenger receptors on macrophages, such as CD36 and scavenger receptor A (SR-A). mdpi.com This unregulated uptake leads to the accumulation of cholesterol within the macrophage, transforming it into a foam cell, a hallmark of atherosclerotic plaques. mdpi.com

Given that p-APPC can be used to create affinity adsorbents for C-reactive protein (CRP), a molecule involved in inflammatory responses, it is plausible that lipoproteins modified with p-APPC could be recognized by cellular receptors involved in inflammation and pathogen recognition. medchemexpress.com Pattern recognition receptors (PRRs) on macrophages, such as Toll-like receptors (TLRs), are responsible for identifying molecular patterns associated with pathogens and cellular damage. mdpi.com The phosphocholine moiety of p-APPC is a component of lipopolysaccharide in some bacteria and could potentially be recognized by such receptors.

Table 2: Key Cellular Receptors and Their Potential Interaction with p-APPC Modified Lipoproteins

| Receptor Family | Specific Receptor Examples | Potential Role in Recognizing p-APPC Modified LDL |

| Scavenger Receptors | CD36, SR-A | May recognize the altered conformation or chemical signature of p-APPC modified LDL, leading to uptake. mdpi.com |

| Toll-Like Receptors (TLRs) | TLR2, TLR4 | The phosphocholine headgroup of p-APPC could potentially be recognized as a pathogen-associated molecular pattern (PAMP). mdpi.com |

| LDL Receptor (LDLR) Family | LDLR | Binding affinity may be reduced due to conformational changes in apoB-100 induced by p-APPC modification. nih.gov |

Research into the specific interactions between p-APPC-modified lipoproteins and these cellular receptors is necessary to fully elucidate the downstream signaling pathways and cellular fates that are triggered. The in-vitro study of these interactions provides a controlled environment to dissect the molecular mechanisms of recognition and uptake, contributing to a deeper understanding of how chemically modified lipoproteins influence cellular behavior.

Analytical and Purification Applications of P Aminophenylphosphorylcholine in Research

Affinity Chromatography for Protein Purification

Affinity chromatography is a powerful technique that separates proteins based on a highly specific binding interaction between an immobilized ligand and its binding partner. p-APPC is a key ligand in this context, used for the purification of C-reactive protein (CRP) and other proteins that recognize the phosphorylcholine (B1220837) moiety. gbiosciences.comgbiosciences.com

The creation of an effective affinity resin is the first step in this purification strategy. The process involves covalently attaching p-APPC to a solid support matrix, most commonly beaded agarose (B213101) or Sepharose. gbiosciences.comnih.gov A widely used method involves activating the agarose or Sepharose matrix with cyanogen (B1215507) bromide. nih.gov This process creates reactive groups on the matrix that can then form a stable, covalent bond with the primary amine group of p-aminophenylphosphorylcholine. The result is a durable resin where the phosphorylcholine ligand is accessible for binding to target proteins in a solution passed over the resin. gbiosciences.comnih.gov Commercial preparations of these affinity resins are also available, such as Immobilized p-Aminophenyl Phosphoryl Choline (B1196258) Gel, which consists of p-APPC covalently linked to beaded agarose. gbiosciences.comthermofisher.com

The most prominent application of p-APPC affinity chromatography is the purification of C-reactive protein (CRP), an important acute-phase inflammatory biomarker. frontiersin.org The interaction between CRP and the phosphorylcholine ligand is calcium-dependent, a feature that is central to the purification strategy. nih.govnih.gov

The general procedure involves loading a biological sample, such as serum or cell culture supernatant containing CRP, onto the p-APPC affinity column in the presence of a calcium-containing buffer. thermofisher.comnih.gov Under these conditions, CRP binds specifically to the immobilized ligand while other non-binding proteins are washed away. nih.gov Elution of the bound CRP is typically achieved in one of two ways:

Competitive Elution: Introducing a solution containing a high concentration of free phosphorylcholine, which competes with the immobilized ligand for the CRP binding site, thus releasing the protein from the resin. frontiersin.orgnih.gov

Chelation: Using a buffer containing a chelating agent like EDTA, which removes the Ca²⁺ ions necessary for the binding interaction, causing the CRP to be released. thermofisher.com

This method has been successfully used to achieve high-purity CRP from various sources. For instance, a single-step affinity chromatography procedure for rat serum yielded over 25% of SAP-free, purified CRP. nih.gov The technique is also essential for purifying recombinant CRP (rCRP) expressed in systems like Pichia pastoris. frontiersin.orgnih.gov A two-step process, combining nickel-sepharose and p-aminophenylphosphorylcholine columns, has been shown to effectively purify secreted rCRP-6xHis fusion proteins. frontiersin.orgnih.gov Furthermore, this affinity method is suitable for purifying CRP mutants, provided the mutation does not abolish the protein's ability to bind to phosphorylcholine. nih.gov

Table 1: Example Protocol for Single-Step Purification of Rat CRP

| Step | Buffer/Reagent | Purpose | Reference |

| Sample Loading | Rat serum in Tris-saline-Ca²⁺ buffer | To load the sample onto the p-APPC column. | nih.gov |

| Washing | Tris-saline-Ca²⁺ buffer | To remove extraneous, non-binding proteins. | nih.gov |

| Elution | Phosphorylcholine gradient (0.95 mM - 2.5 mM) | To elute bound proteins, separating CRP from contaminants like Serum Amyloid P (SAP). | nih.gov |

| Collection | Fractions from the trailing shoulder of the second peak | To collect highly pure, SAP-free CRP. | nih.gov |

Beyond CRP, p-APPC affinity resins are valuable for isolating other proteins that exhibit an affinity for phosphorylcholine. An adsorbent synthesized by attaching 4-aminophenylphosphorylcholine (B43401) to Sepharose was used to isolate a novel phosphorylcholine-binding protein from rat serum. nih.gov This protein, which was successfully eluted from the column using 4 mM phosphorylcholine, was found to inhibit the formation of heparin-lipoprotein complexes. nih.gov The general principle remains the same: a sample is loaded in a binding-permissive buffer, and the target protein is specifically eluted by disrupting the ligand-protein interaction. This approach allows for the discovery and purification of previously uncharacterized proteins based on their specific affinity for the phosphorylcholine group. nih.gov

Application in Purification of Recombinant C-Reactive Protein and its Variants

Biosensor Development and Sensing Platforms

The specific recognition properties of p-aminophenylphosphorylcholine also make it a valuable component in the development of biosensors for detecting specific biomarkers. researchgate.net A biosensor typically consists of a biological recognition element coupled to a transducer, which converts the binding event into a measurable signal. mdpi.com

Electrochemical biosensors measure changes in electrical properties (like current or potential) that occur when a target analyte interacts with a recognition layer on an electrode surface. nih.gov p-Aminophenylphosphorylcholine can be immobilized on sensor surfaces to act as the recognition element for capturing phosphorylcholine-binding biomarkers. researchgate.net The integration of p-APPC into these platforms is an area of active research for the detection of biomarkers in complex biological fluids. researchgate.netciteab.com The principle involves modifying an electrode surface with p-APPC, which then selectively captures the target analyte (e.g., CRP) from a sample. This binding event can be transduced into a quantifiable electrochemical signal, enabling sensitive and specific detection. frontiersin.org The development of such sensors holds promise for point-of-care diagnostics. rsc.org

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to monitor biomolecular interactions at a sensor surface. mosbri.eunih.gov It measures changes in the refractive index on a thin metal film caused by the binding of an analyte to a ligand immobilized on the surface. mosbri.eu

Surfaces modified with p-aminophenylphosphorylcholine have been used in SPR studies, particularly to investigate strategies for reducing non-specific binding (fouling) from complex samples like human plasma. researchgate.net In one study, the antifouling performance of a p-aminophenylphosphorylcholine-modified surface was compared to other surface chemistries. While p-APPC showed some ability to reduce fouling, other systems like a triethylene glycol-pentrimer carboxybetaine system demonstrated superior performance in preventing the non-specific adsorption of plasma components. researchgate.net Such studies are critical for developing robust biosensors that can function effectively with real-world clinical samples. Modifying SPR sensor chips with specific ligands like p-APPC allows for detailed kinetic analysis of binding events, providing valuable data on the affinity and interaction rates between the ligand and its target protein. mosbri.eunumberanalytics.com

Table 2: Comparison of Antifouling Surfaces in SPR for Human Plasma Analysis

| Surface Chemistry | Antifouling Property in Undiluted Human Plasma | Key Finding | Reference |

| p-Aminophenylphosphorylcholine | Moderate | Provides some resistance to non-specific binding. | researchgate.net |

| PEG-carboxybetaine | Good | Shows improved antifouling capacity compared to p-APPC. | researchgate.net |

| Sulfobetaine (B10348) | Good | Effective at reducing non-specific adsorption. | researchgate.net |

| PEG(3)-pentrimer carboxybetaine | Excellent | Demonstrated superior antifouling properties with a very thin layer (<2 nm), making it highly compatible with sensitive SPR detection. | researchgate.net |

Integration into Electrochemical Sensors for Biomarker Detection in Complex Matrices

Reference Material in Chemical Metrology and Assay Validation

The reliability and accuracy of any chemical measurement are fundamentally dependent on the quality of the reference materials used. In chemical metrology, reference materials serve as the bedrock for establishing traceability, ensuring that measurement results are comparable across different laboratories and over time. p-Aminophenylphosphorylcholine (p-APPC) serves as such a reference substance, particularly in assays involving phosphocholine (B91661) derivatives. limarr-ent.pl Its high purity and well-characterized properties make it suitable for validating analytical procedures and calibrating instrumentation. limarr-ent.pllgcstandards.com The validation of an analytical method is essential to demonstrate its suitability for a specific purpose, encompassing parameters like accuracy, precision, and linearity. europa.euich.org

The calibration of analytical instruments is a critical process that ensures their readings are accurate with respect to established standards. slideshare.net As a certified reference material, p-Aminophenylphosphorylcholine can be used to calibrate and validate a range of analytical instruments employed in pharmaceutical and biochemical research. lgcstandards.comsigmaaldrich.com This process involves preparing standard solutions of p-APPC at known concentrations and using them to verify the instrument's performance against defined acceptance criteria. chesapeakebay.net

For instance, in High-Performance Liquid Chromatography (HPLC), p-APPC standards would be used to confirm retention time, establish detector linearity, and assess the precision and accuracy of the system. For UV-Vis spectrophotometers, p-APPC solutions can be used to check wavelength accuracy and photometric accuracy. The validation process confirms that the instrument is correctly installed, operates according to specifications, and is suitable for the intended analytical task. slideshare.net

Below is a table outlining key validation parameters for which a reference standard like p-APPC is essential.

| Validation Parameter | Objective | Typical Assessment with p-APPC Standard |

| Accuracy | To determine the closeness of the test results to the true value. | Analyze a sample with a known concentration of p-APPC and compare the measured value to the certified value. ich.org |

| Precision | To assess the degree of scatter between a series of measurements from the same sample. | Perform repeated analyses of a single p-APPC standard solution to evaluate repeatability (intra-assay precision). ich.org |

| Linearity | To verify the method's ability to elicit test results that are directly proportional to the analyte concentration. | Prepare a series of p-APPC dilutions and plot the instrument response against concentration to determine the correlation coefficient (e.g., R² > 0.99). biotecnologiebt.it |

| Range | To establish the interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision. | The range is derived from the linearity studies using the p-APPC standard. ich.org |

| Specificity | To ensure the signal is unequivocally from the analyte in the presence of other components. | Analyze p-APPC in the presence of potential impurities or matrix components to ensure no interference. ich.org |

This table is interactive and provides a summary of analytical validation parameters.

In quantitative analysis, standardization is the process of determining the relationship between the signal measured by an instrument and the concentration of the analyte. p-Aminophenylphosphorylcholine is employed as a primary standard for the quantification of other phosphocholine-containing molecules. nih.gov A common approach is the creation of a calibration curve, where the instrument's response to a series of p-APPC standards of known concentrations is measured.

This curve serves as a reference to determine the concentration of phosphocholine derivatives in unknown samples. For example, in a study quantifying various molecular species of phosphatidylcholine, a reliable quantification method depends on a standard that provides a consistent response. nih.gov The use of a stable, pure standard like p-APPC ensures that the quantification is accurate and reproducible.

The table below illustrates a representative dataset for generating a standard curve for a hypothetical HPLC analysis using p-APPC.

| p-APPC Standard Concentration (µg/mL) | Instrument Response (Peak Area Units) |

| 1.0 | 15,200 |

| 5.0 | 76,100 |

| 10.0 | 151,500 |

| 25.0 | 378,000 |

| 50.0 | 755,000 |

This interactive table shows example data for creating a calibration curve with a p-APPC standard.

Calibration and Validation of Analytical Instrumentation

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and characterization of molecules and their conjugates. Methods such as Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to confirm the identity and structure of p-APPC conjugates, while mass spectrometry provides highly accurate quantitative data.

When p-Aminophenylphosphorylcholine is covalently linked to other molecules, such as proteins or nanoparticles, spectroscopic methods are vital to confirm the success of the conjugation reaction. nih.gov

UV-Vis Spectroscopy is often used as an initial check. In a study where p-APPC was conjugated to gold-glutathione (Au-GSH) molecular clusters, the formation of the conjugate was evidenced by the appearance of a new feature in the UV-Vis spectrum. nih.gov Specifically, the conjugation of the phosphorylcholine ligand resulted in an increased absorbance around 250 nm, providing a clear indication that the ligand had been successfully attached to the gold cluster. nih.gov

ATR-FTIR Spectroscopy provides more definitive structural information by detecting the characteristic vibrational frequencies of specific chemical bonds within the molecule. plos.orgnih.gov This technique is particularly powerful for confirming the presence of the key functional groups of p-APPC on the newly formed conjugate. For the Au-PC conjugate, ATR-FTIR analysis clearly identified the vibrational modes associated with the phosphorylcholine moiety, thus validating the successful conjugation. nih.gov

The following table summarizes the key infrared peaks used to confirm the presence of p-APPC in a conjugate, based on published research. nih.gov

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| Phosphate (B84403) (PO₂⁻) | Asymmetric Stretching | 1240 |

| Phosphate (PO₂⁻) | Symmetric Stretching | 1090 |

| Choline Headgroup | C-N Stretching / CH₂ Rocking | 970–895 |

This interactive table details the characteristic ATR-FTIR peaks for p-APPC conjugate validation. nih.gov

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving the highest level of accuracy and precision in quantitative analysis. epa.govresearchgate.net The method involves adding a known quantity of an isotopically enriched version of the analyte (known as a "spike" or internal standard) to a sample. osti.gov The mass spectrometer measures the altered isotope ratio of the analyte, from which its original concentration can be calculated with high accuracy, as the spike and the native analyte behave identically during sample preparation and analysis, correcting for any losses. osti.govptb.de

While direct use of isotopically labeled p-APPC as a spike is a theoretical possibility, its application is demonstrated in related high-precision workflows. For example, in the development of a reference standard for human C-reactive protein (CRP), a ¹⁵N-labeled version of the protein was created for use in IDMS. nist.gov A critical step in the purification and functional validation of this ¹⁵N-labeled CRP was its binding to a p-aminophenylphosphorylcholine resin. nist.gov The study demonstrated a high degree of linearity (r² = 0.998) in the mass spectrometric ratio analysis when the ¹⁵N-CRP was co-digested with unlabeled CRP, confirming the suitability of the labeled protein as an internal standard for IDMS. nist.gov This illustrates the integral role of p-APPC's specific binding properties in a workflow that underpins the accuracy of IDMS, a primary method in chemical metrology. researchgate.netnist.gov

Key principles of the Isotope Dilution Mass Spectrometry technique are outlined below.

| IDMS Principle | Description | Relevance |

| Spiking | A known amount of a stable, isotopically enriched form of the analyte is added to the sample before analysis. osti.gov | The spike acts as an ideal internal standard. |

| Equilibration | The spike and the native analyte are thoroughly mixed and equilibrated within the sample matrix. epa.gov | Ensures that any subsequent sample loss affects the spike and analyte equally. |

| Ratio Measurement | Mass spectrometry is used to measure the altered isotopic ratio of the element or molecule. osti.gov | This ratio is the primary measurement from which the concentration is calculated. |

| Quantification | The analyte concentration is calculated using the measured isotope ratio and the known masses and concentrations of the sample and spike. epa.gov | Provides a direct calculation that is independent of sample recovery or instrument signal drift, leading to high accuracy. nist.gov |

This interactive table summarizes the core principles of Isotope Dilution Mass Spectrometry (IDMS).

Advanced Materials Science and Nanotechnology Applications of P Aminophenylphosphorylcholine in Research

Nanomaterial Functionalization for Research Probes

Functionalization, the process of modifying the surface of nanoparticles, is critical for tailoring their behavior in biological systems. numberanalytics.commdpi.com The unique properties of p-APPC make it an ideal candidate for surface modification, enhancing the utility of nanomaterials as research probes.

Researchers have successfully functionalized gold molecular clusters (AuMCs) with phosphorylcholine (B1220837) (PC) ligands, derived from compounds like p-APPC, to create advanced probes for preclinical near-infrared (NIR-II) fluorescence imaging. nih.govresearchgate.net These Au-PC nanoclusters, typically around 2 nm in size, are used for high-resolution imaging of biological structures like lymph nodes and tumors in animal models. nih.govpnas.org

The conjugation process often involves covalently linking p-APPC to glutathione-coated gold clusters (Au-GSH) using established chemistries. researchgate.netresearchgate.net The resulting Au-PC probes exhibit remarkable properties, including uniform distribution within tumor tissues and high signal-to-background ratios during imaging. nih.govpnas.org This is attributed to the "super-stealth" behavior conferred by the phosphorylcholine coating, which minimizes interactions with serum proteins and other biological components. researchgate.net The high biocompatibility and rapid renal clearance of these probes make them promising candidates for future clinical translation in applications like imaging-guided surgery. nih.govresearchgate.net

Table 1: Characteristics of p-Aminophenylphosphorylcholine-Functionalized Gold Molecular Clusters

| Property | Description | Research Finding | Citation |

|---|---|---|---|

| Core Material | Gold (Au) Molecular Cluster | Au₂₅ clusters are commonly used as the core structure. | nih.govresearchgate.net |

| Size | Approx. 2 nm | The small size facilitates distribution and clearance. | nih.gov |

| Functionalization | Phosphorylcholine (PC) Ligands | p-APPC is conjugated to the gold cluster surface. | researchgate.netresearchgate.net |

| Imaging Range | Near-Infrared II (NIR-II) | Optimal for deep-tissue fluorescence imaging (1000-3000 nm). | nih.govresearchgate.net |

| Key Application | Preclinical Cancer Imaging | Used for lymph node mapping and tumor delineation in mouse models. | nih.govresearchgate.net |

Beyond gold clusters, p-APPC and other phosphorylcholine-containing molecules are used to modify the surfaces of various nanoparticles to improve their performance in biological systems. numberanalytics.comfrontiersin.org The primary goals of this surface modification are to enhance biocompatibility and create "stealth" properties that allow the nanoparticles to evade the body's immune system. numberanalytics.comresearchgate.net

When nanoparticles are introduced into a biological environment, they are often coated by proteins, a process that can trigger an immune response and lead to rapid clearance. nih.govfrontiersin.org A surface layer of phosphorylcholine, due to its zwitterionic and highly hydrophilic nature, creates a tightly bound hydration layer. researchgate.netkinampark.com This layer acts as a physical and energetic barrier, preventing the nonspecific adsorption of proteins and other biomolecules. whoi.eduresearchgate.net This "stealth" effect prolongs the circulation time of the nanoparticles, which is crucial for applications like targeted drug delivery and in vivo imaging. frontiersin.orgnumberanalytics.com Research has shown that nanoparticles coated with phosphorylcholine derivatives exhibit high biocompatibility, minimal cytotoxicity, and improved stability in biological fluids. nih.govmdpi.comnih.gov

Conjugation to Gold Molecular Clusters for Preclinical Fluorescence Imaging Probes

Antifouling Surface Engineering

Biofouling—the unwanted accumulation of biological matter like proteins and cells on a surface—is a major challenge for medical devices and biosensors. wur.nlnumberanalytics.com Zwitterionic molecules like p-APPC are at the forefront of developing antifouling coatings due to their exceptional ability to resist nonspecific adsorption. whoi.edupolymersource.ca

For biosensors, especially those that analyze complex samples like blood plasma or serum, minimizing nonspecific adsorption is critical for achieving high sensitivity and accuracy. researchgate.netnih.gov Surfaces coated with p-APPC demonstrate ultra-low fouling characteristics. researchgate.netresearchgate.net These coatings are designed to create a robust hydration layer that repels proteins and other interfering species present in biological fluids. researchgate.netkinampark.com

The effectiveness of these coatings is often characterized using techniques like surface plasmon resonance (SPR), which can quantify the amount of material adsorbed onto the sensor surface. researchgate.netnih.gov Studies have shown that p-APPC-modified surfaces significantly reduce fouling from undiluted human plasma, outperforming many other types of coatings. researchgate.netnih.gov This property is essential for developing sensitive and reliable diagnostic tools that can detect low-concentration biomarkers directly in patient samples. researchgate.netacs.org

The field of antifouling materials includes several classes of zwitterionic polymers. Comparative studies are essential to understand the relative performance of different systems. Besides phosphorylcholine-based materials, polymers like poly(carboxybetaine acrylamide) (pCBAA) and poly(sulfobetaine methacrylate) (pSBMA) are widely studied. polymersource.casoton.ac.uk

These zwitterionic polymers share a common mechanism of action: they strongly bind water molecules via electrostatic interactions, creating a hydration barrier that prevents protein adsorption. kinampark.comsoton.ac.uk However, their effectiveness can vary. For instance, research comparing different zwitterionic polymers found that poly(2-methacryloyloxyethyl phosphorylcholine) (pMPC) and pCBAA exhibit a higher water-binding capacity per monomer unit than pSBMA. soton.ac.uk Studies using SPR to compare surfaces modified with p-APPC against those with carboxybetaine and sulfobetaine (B10348) have been conducted to quantify their antifouling performance in complex media like human plasma. researchgate.netnih.gov While all show excellent antifouling properties, the specific choice of zwitterionic material can depend on the application, with pCBAA also being noted for its ultra-low fouling characteristics in biosensing. researchgate.netpolymersource.ca

Table 2: Comparison of Antifouling Properties in Zwitterionic Systems

| Polymer/Compound Type | Key Structural Feature | Primary Interaction with Water | Relative Performance Note | Citation |

|---|---|---|---|---|

| Phosphorylcholine (e.g., p-APPC, pMPC) | Phosphate (B84403) and quaternary amine | Electrostatic and hydrogen bonding | High water binding capacity; mimics cell membranes. | whoi.edusoton.ac.uk |

| Poly(carboxybetaine acrylamide) (pCBAA) | Carboxylate and quaternary amine | Electrostatic and hydrogen bonding | High water binding capacity; noted for ultra-low fouling. | researchgate.netsoton.ac.uk |

| Poly(sulfobetaine methacrylate) (pSBMA) | Sulfonate and quaternary amine | Electrostatic and hydrogen bonding | Good antifouling properties, though water binding may be lower than pMPC/pCBAA. | soton.ac.uk |

| Poly(ethylene glycol) (PEG) | Ether oxygen repeats | Hydrogen bonding | Standard antifouling material, but can be susceptible to oxidation. | soton.ac.ukresearchgate.net |

Design and Characterization of Ultra-Low Non-Specific Adsorption Coatings for Biosensors

Development of Tailored Biomaterials for Research Tools

The unique properties of p-APPC and related phosphorylcholine polymers make them valuable building blocks for creating tailored biomaterials for a wide range of research tools. nih.govresearchgate.net The ability to precisely control surface chemistry allows for the development of materials designed for specific biological interactions. mdpi.comnih.gov

The development of such biomaterials is a multidisciplinary effort, combining polymer synthesis, surface characterization, and biological testing. nih.gov By incorporating p-APPC or its derivatives into polymers, hydrogels, or surface coatings, researchers can create tools with built-in biocompatibility and antifouling properties. whoi.edumdpi.com This is particularly relevant for applications requiring long-term stability and minimal biological interference, such as in tissue engineering scaffolds, implantable biosensors, and platforms for studying cell-material interactions. mdpi.comglobenewswire.com The continued exploration of these materials is expected to lead to the discovery of optimized biomaterials for numerous research and biomedical applications. nih.gov

Incorporation into Advanced Materials for Specific Surface Properties

The integration of p-Aminophenylphosphorylcholine (p-APPC) into advanced materials is primarily achieved through surface grafting techniques, which impart the unique zwitterionic and hydrophilic properties of the phosphorylcholine (PPC) headgroup onto a substrate. A predominant and highly effective method for this is based on aryldiazonium salt chemistry. nih.govnih.gov This process leverages the aromatic amine group (-NH₂) of p-APPC.

The procedure involves the in-situ conversion of the amine group on p-APPC into a highly reactive aryldiazonium salt (Ar-N₂⁺) using reagents like sodium nitrite (B80452) (NaNO₂) and an acid such as hydrochloric acid (HCl). nih.govnih.gov This diazonium salt can then be grafted onto various material surfaces through chemical or electrochemical reduction. During electrochemical grafting, an electrical potential is applied to the substrate (e.g., carbon nanotubes, gold, or indium tin oxide), causing the reduction of the diazonium salt. This process generates an aryl radical that subsequently forms a highly stable, covalent bond with the surface. nih.govifremer.frresearchgate.net

This covalent attachment ensures the long-term stability of the functional layer, which is critical for the performance of biomedical implants and biosensors. nih.govnih.gov The result is a material whose surface is densely functionalized with phosphorylcholine moieties. This modification transforms the intrinsic properties of the substrate material, typically rendering it highly hydrophilic and conferring superior resistance to biofouling. nih.govresearchgate.net Research has demonstrated the successful application of this technique on a variety of advanced materials, as detailed in the table below.

| Substrate Material | Grafting Method | Key Resulting Surface Property |

| Carbon Nanotubes (CNTs) | Electrochemical reduction of p-APPC diazonium salt | Hydrophilic, antibiofouling surface with preserved electroactive area nih.gov |

| Gold (Au) Surfaces | Spontaneous reaction with diazonium salt; used for biosensors | Ultralow fouling, resistance to non-specific protein adsorption researchgate.netnih.gov |

| Indium Tin Oxide (ITO) | Electrochemical grafting of p-APPC and another diazonium salt | Controlled surface ratio for mixed functional layers acs.org |

| Nanocomposites (Gold NP/Graphene Oxide) | Diazonium chemistry for coupling antibodies via p-APPC linker | Functionalized biosensor surface for detecting cytokines nih.gov |

Role in Modulating Surface-Protein Interactions and Cell Adhesion in vitro

The primary role of p-Aminophenylphosphorylcholine-modified surfaces in biological environments is the modulation of protein and cell interactions, specifically the significant reduction of non-specific protein adsorption and subsequent cell adhesion. nih.govresearchgate.net This functionality stems from the zwitterionic nature of the phosphorylcholine (PPC) headgroup, which mimics the outer leaflet of cell membranes.

Modulation of Surface-Protein Interactions Surfaces functionalized with p-APPC exhibit exceptional resistance to non-specific protein adsorption, a property often termed "antifouling" or "ultralow fouling". researchgate.netnih.gov The zwitterionic PPC groups strongly bind water molecules, forming a tightly associated hydration layer on the material's surface. This layer acts as a physical and energetic barrier, effectively preventing proteins from making contact with and adsorbing onto the substrate. researchgate.net This is a critical feature for applications like biosensors, where minimizing background noise from non-specific binding is essential for sensitive and accurate detection of target analytes. nih.govresearchgate.net

In comparative studies using Surface Plasmon Resonance (SPR) to measure protein adsorption from complex biological fluids like human plasma, surfaces modified with p-APPC demonstrate significant antifouling performance. Research has quantified this resistance to fouling and compared it with other common antifouling molecules. nih.gov

| Surface Coating | Analyte | Fouling Measurement (SPR Signal Change in RU) |

| 4-Aminophenylphosphorylcholine (B43401) | 10% Human Plasma | ~1300 |

| PEG-Carboxybetaine | 10% Human Plasma | ~1200 |

| Sulfobetaine | 10% Human Plasma | ~2500 |

| PPCB (Pentrimer Carboxybetaine) | 10% Human Plasma | ~400 |

| Resonance Units (RU); lower values indicate less protein adsorption and better antifouling performance. Data adapted from a comparative study on SPR biosensor surfaces. nih.gov |

Modulation of Cell Adhesion in vitro Cell adhesion to material surfaces is largely mediated by the prior adsorption of extracellular matrix (ECM) proteins, such as fibronectin and vitronectin. sigmaaldrich.comnih.gov Cells use surface receptors, primarily integrins, to bind to these adsorbed proteins, facilitating their attachment, spreading, and proliferation. researchgate.net

By effectively preventing the initial layer of protein adsorption, p-APPC-modified surfaces inhibit the entire cascade of events leading to cell adhesion. nih.gov In vitro cell adhesion assays demonstrate that surfaces coated with zwitterionic molecules like phosphorylcholine show markedly reduced cell attachment compared to standard tissue culture surfaces or surfaces explicitly coated with attachment-promoting factors. nih.govsigmaaldrich.com For instance, studies on silicon probes coated with zwitterionic polymers reported an 86% reduction in fibroblast adhesion compared to unmodified probes. nih.gov This property is invaluable for developing materials for biomedical implants where minimizing foreign body response and cellular encapsulation is desired, or for creating non-adherent surfaces for specific cell culture applications like spheroid formation. sigmaaldrich.com

Structural and Mechanistic Underpinnings of P Aminophenylphosphorylcholine Functionality

Molecular Recognition Principles in Phosphocholine-Ligand Interactions

Molecular recognition is the specific interaction between two or more molecules through noncovalent bonds, a process fundamental to nearly all biological events. taylorandfrancis.comnih.gov The binding of a ligand like phosphocholine (B91661) (PCh) to a receptor, such as a protein, is governed by principles of molecular complementarity, where the shape and physicochemical properties of the ligand and the binding site match. nih.govnobelprize.org This process involves a combination of binding, selection, and function. nobelprize.org

The key forces driving these interactions are non-covalent and include:

Electrostatic Interactions: These occur between charged molecules or groups, such as the positively charged trimethylammonium group of the choline (B1196258) and negatively charged residues in a protein's binding pocket. taylorandfrancis.comnumberanalytics.com

Hydrogen Bonding: A crucial interaction involving a hydrogen atom shared between two electronegative atoms, which helps to confer specificity. taylorandfrancis.comnumberanalytics.com

Hydrophobic Forces: The tendency of nonpolar surfaces to associate in an aqueous environment, often driving the sequestration of nonpolar parts of a ligand into a binding pocket. taylorandfrancis.com

In the specific case of phosphocholine binding to human C-reactive protein (CRP), site-directed mutagenesis studies have identified key amino acid residues that form the binding pocket. nih.gov The residues Lys-57, Arg-58, and Trp-67 have been shown to be critical for constructing the PCh-binding site. nih.gov Specifically, Lys-57 and Arg-58 are believed to contribute to the binding, while Trp-67 provides important interactions with the choline head group. nih.gov The compound p-aminophenylphosphorylcholine acts as a specific inhibitor of the interaction between CRP and its ligands, underscoring the precise molecular recognition involved. nih.gov This specificity is utilized in biotechnological applications, where immobilized p-aminophenylphosphorylcholine is used as an affinity ligand to purify CRP from biological fluids. gbiosciences.comnist.gov

The binding process is not merely a static lock-and-key event but is influenced by thermodynamics. The change in Gibbs free energy (ΔG) upon binding must be negative for a spontaneous interaction to occur, and this value is a function of changes in both enthalpy (ΔH) and entropy (ΔS). numberanalytics.com

Emerging Research Frontiers and Future Directions for P Aminophenylphosphorylcholine